1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea
Description
1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is a synthetic urea derivative featuring a benzothiazole core substituted with a methylthio group at the 4-position and a 2-fluorophenyl group attached via a urea linkage. The methylthio substituent may enhance lipophilicity and modulate electronic properties, while the 2-fluorophenyl group could influence binding affinity through steric and electronic interactions.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methylsulfanyl-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS2/c1-21-11-7-4-8-12-13(11)18-15(22-12)19-14(20)17-10-6-3-2-5-9(10)16/h2-8H,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTETVLVUEAAGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the reaction of 2-fluoroaniline with 4-(methylthio)benzo[d]thiazol-2-yl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea. For instance, derivatives containing benzothiazole moieties have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that benzothiazole derivatives exhibited IC values in the low micromolar range against breast and lung cancer cells, suggesting that modifications to the structure can enhance their anticancer efficacy .
Antiviral Properties
The compound's structural analogs have been investigated for their antiviral activities. Research indicates that certain benzothiazole derivatives possess inhibitory effects against viruses such as HIV and influenza. For example, compounds with similar scaffolds demonstrated effective inhibition of viral replication at concentrations as low as 0.02 μM . The presence of the fluorophenyl group may enhance the interaction with viral proteins, making it a promising candidate for further antiviral development.
Anti-inflammatory Effects
Compounds related to this compound have also been studied for their anti-inflammatory properties. In vitro assays showed that these compounds could inhibit pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases . This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Benzothiazole Core : Utilizing thioamide and isothiocyanate reactions to construct the benzothiazole framework.
- Urea Formation : The urea functionality is introduced through the reaction of an amine with an isocyanate derivative.
- Substitution Reactions : The introduction of the fluorophenyl and methylthio groups is achieved via electrophilic aromatic substitution techniques.
These synthetic approaches allow for the modification of functional groups, which can enhance biological activity and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the benzo[d]thiazol-2-yl group contribute to the binding affinity and specificity of the compound. The urea moiety can form hydrogen bonds with amino acid residues in the active site of the target protein, thereby modulating its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole-urea derivatives, focusing on substituent effects, biological activities, and synthetic approaches.
Substituent Effects on the Benzothiazole Ring
Modifications at the 4- or 6-position of the benzothiazole ring significantly impact biochemical activity:
- Methylthio (SCH₃) group : Present in the target compound, this substituent may improve membrane permeability due to its moderate lipophilicity. Comparable compounds with sulfur-containing groups (e.g., thioureas or thioethers) often exhibit enhanced enzyme inhibition, as seen in .
- Trifluoromethyl (CF₃) group: In 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)urea, the electron-withdrawing CF₃ group increased CdFabK inhibition (IC₅₀ = 0.10–0.24 μM) compared to non-fluorinated analogs .
- Chloro (Cl) group : Substitution with Cl at the 6-position (e.g., 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea) showed similar IC₅₀ values (~0.24 μM) but reduced antibacterial potency (MIC = 6.25 μg/mL) compared to CF₃-substituted derivatives .
Substituent Effects on the Phenyl Group
The fluorophenyl moiety in the target compound is compared to other aryl substituents:
- 2-Fluorophenyl : The ortho-fluoro configuration may introduce steric hindrance but improve metabolic stability.
- 3- or 4-Fluorophenyl : Analogous compounds (e.g., 1-(3-fluorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea derivatives in ) demonstrated high yields (85–88%) and moderate molecular weights (~480–550 g/mol), suggesting favorable synthetic accessibility .
Biological Activity
1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea, a compound featuring a unique combination of a fluorophenyl group and a benzo[d]thiazole moiety, has attracted attention due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNS
- Molecular Weight : 293.38 g/mol
Anticancer Properties
Research indicates that derivatives of benzo[d]thiazole, including those similar to this compound, exhibit significant anticancer properties. A study highlighted that certain benzothiazole derivatives demonstrate potent inhibitory effects against various cancer cell lines, with IC values in the low micromolar range . The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that derivatives containing the benzo[d]thiazole moiety possess broad-spectrum antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated high efficacy against Gram-positive bacteria and fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 32 to 50 μg/mL .
Immunosuppressive Effects
In an investigation of immunosuppressive activities, related compounds were tested in the sheep erythrocyte assay, revealing that certain derivatives exhibited immunosuppressive effects comparable to established drugs like azathioprine . This suggests potential applications in autoimmune diseases and organ transplantation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on the aromatic rings. Studies indicate that:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Methylthio Group : This group is critical for maintaining activity and may facilitate interactions with specific enzymes or receptors involved in disease pathways .
Case Study 1: Anticancer Activity
A recent study evaluated a series of benzothiazole derivatives for their anticancer activity against human cancer cell lines. Among these, a compound structurally similar to this compound showed an IC value of 0.004 μM against T-cell proliferation, indicating strong potential as an antineoplastic agent .
Case Study 2: Antimicrobial Efficacy
In another study, various substituted benzo[d]thiazole derivatives were tested for their antimicrobial efficacy. The results indicated that certain compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida spp., with MIC values suggesting effectiveness comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via coupling of 2-fluorophenyl isocyanate with 4-(methylthio)benzo[d]thiazol-2-amine. Key steps include using inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts. Reaction time and temperature (e.g., 60–80°C for 12–24 hours) significantly influence yield. Pre-purification via column chromatography and recrystallization in ethanol can improve purity .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this urea derivative?
- Methodological Answer : Use ¹H/¹³C NMR to confirm urea linkage (NH protons at δ 8.5–9.5 ppm) and aromatic substituents. FT-IR identifies urea C=O stretching (~1650–1700 cm⁻¹). LC-MS (ESI+) verifies molecular weight (e.g., [M+H]+ ~360–380 m/z). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). X-ray crystallography (if crystals form) resolves 3D conformation .
Q. What in vitro assays are recommended for initial evaluation of bioactivity?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Neurological targets : Dopamine receptor binding assays (anti-Parkinsonian potential) .
- Antimicrobial activity : Broth microdilution against S. aureus or E. coli (MIC determination) .
- Kinase inhibition : FLT3 or ROCK1/2 enzymatic assays if homology to known inhibitors (e.g., Quizartinib) is suspected .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the methylthio group in the benzo[d]thiazole ring?
- Methodological Answer : Synthesize analogs with -SCH₃ replaced by -H , -OCH₃ , or -CF₃ . Test these in parallel bioassays (e.g., kinase inhibition or antimicrobial activity). Computational tools like CoMFA or molecular dynamics can model steric/electronic effects. For example, bulkier substituents may enhance hydrophobic interactions with target proteins .
Q. What molecular docking strategies predict interactions with neurological targets like α-synuclein or dopamine receptors?
- Methodological Answer : Use AutoDock Vina or Glide to dock the compound into crystal structures (PDB: 1XQ8 for dopamine D3 receptor). Focus on hydrogen bonding with urea’s carbonyl and fluorophenyl’s π-π stacking. Validate predictions with MM-PBSA free-energy calculations. Compare binding scores to clinical candidates (e.g., Pramipexole) .
Q. How can researchers reconcile conflicting reports of antimicrobial vs. neuroprotective activities?
- Methodological Answer : Conduct target profiling using kinase/GPCR panels to identify off-target effects. Perform transcriptomic analysis (RNA-seq) on treated cell lines to map pathway activation. For example, dual activity may arise from ROS modulation or shared signaling nodes (e.g., MAPK pathways). Validate hypotheses with knockout models or selective inhibitors .
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?
- Methodological Answer : Use nanoparticle formulation (e.g., PLGA encapsulation) or co-solvents (PEG-400/ethanol). Assess solubility-pH profiles (e.g., Henderson-Hasselbalch for ionizable groups). For oral bioavailability, conduct permeability assays (Caco-2 monolayers) and compare with structural analogs like RKI-1447, which has similar logP (~3.5) .
Data Contradiction Analysis
Q. How should discrepancies in IC₅₀ values across studies be addressed?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays). Validate with positive controls (e.g., Staurosporine for kinase inhibition). Use Hill slope analysis to confirm dose-response curves. Cross-reference with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
